molecular formula C22H15BrClNO3 B2364942 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 313240-50-5

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2364942
CAS No.: 313240-50-5
M. Wt: 456.72
InChI Key: INJKVZVBDMQTGS-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound that has been the subject of scientific research for several years.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction and other steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more hydrogenated product.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting various biological processes. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

  • 4-Bromo-2-nitroaniline
  • N-(2-acetyl-4-bromophenyl)acetamide

Uniqueness

What sets 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClNO3/c1-13(26)14-6-8-15(9-7-14)22(28)25-20-11-10-16(23)12-18(20)21(27)17-4-2-3-5-19(17)24/h2-12H,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKVZVBDMQTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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